molecular formula C26H24F2N4O6S B8210217 5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(hydroxymethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one

5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(hydroxymethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one

Cat. No.: B8210217
M. Wt: 558.6 g/mol
InChI Key: XQTMSAUAYGJJKA-UHFFFAOYSA-N
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Description

This complex heterocyclic compound features a tetrazatricyclo core fused with a benzenesulfonyl group, a 2,6-difluoro-3,5-dimethoxyphenyl substituent, an ethyl chain, and a hydroxymethyl moiety. Its synthesis likely involves palladium-catalyzed cross-coupling reactions, as inferred from analogous tetrazole syntheses (e.g., ).

Properties

IUPAC Name

5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(hydroxymethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F2N4O6S/c1-4-30-23-15(13-31(26(30)34)24-21(27)19(37-2)11-20(38-3)22(24)28)12-29-25-18(23)10-16(14-33)32(25)39(35,36)17-8-6-5-7-9-17/h5-12,33H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTMSAUAYGJJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C=C(N(C3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)S(=O)(=O)C5=CC=CC=C5)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F2N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2,6-difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(hydroxymethyl)-7-(phenylsulfonyl)-1,3,4,7-tetrahydro-2H-pyrrolo[3’,2’:5,6]pyrido[4,3-d]pyrimidin-2-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrrolo[3’,2’:5,6]pyrido[4,3-d]pyrimidin-2-one structure, followed by the introduction of the various substituents through a series of reactions including alkylation, sulfonylation, and hydroxymethylation. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2,6-difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(hydroxymethyl)-7-(phenylsulfonyl)-1,3,4,7-tetrahydro-2H-pyrrolo[3’,2’:5,6]pyrido[4,3-d]pyrimidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Differences

  • Tetrazole Derivatives: Compounds like 5-(4-bromophenyl)-2-octanotetrazole () share a tetrazole backbone but lack the tricyclic framework and fluorinated aromatic substituents of the target compound. This structural divergence reduces conformational rigidity and alters electronic properties, impacting reactivity and solubility .
  • Benzothiazepin Derivatives: (±)-cis-2-(4-Methoxyphenyl)-3-methoxy-8-phenoxy derivatives () feature a seven-membered thiazepin ring instead of the tetrazatricyclo system.

Substituent-Driven Property Variations

  • Benzenesulfonyl vs.
  • Fluorinated Dimethoxyphenyl vs. Methoxyphenyl : The 2,6-difluoro-3,5-dimethoxyphenyl group in the target compound introduces steric hindrance and electron-withdrawing effects absent in simpler methoxyphenyl analogs (e.g., ), altering binding affinity and metabolic stability .

Quantitative Similarity Analysis Using Chemoinformatics

Algorithmic Structural Comparison

The chemical structure comparison method described in employs graph-based algorithms to align molecular frameworks. For the target compound, this method would highlight its unique tetrazatricyclo core and fluorinated substituents as key differentiators against monocyclic tetrazoles or benzothiazepins .

Tanimoto Coefficient Analysis

Using binary fingerprint-based similarity coefficients (), the Tanimoto index for the target compound versus ’s tetrazoles is estimated to be low (<0.3), reflecting minimal structural overlap.

Key Research Findings and Implications

  • Reactivity : The target compound’s tricyclic core and fluorinated groups may confer resistance to oxidative degradation compared to simpler tetrazoles, as suggested by stability studies on analogous fluorinated aromatics (extrapolated from ).

Limitations and Contradictions in Evidence

  • and describe distinct synthetic pathways (Pd-catalyzed vs. base-mediated), complicating direct yield or efficiency comparisons.
  • No explicit data on the target compound’s physicochemical properties (e.g., logP, solubility) exists in the provided evidence, necessitating extrapolation from structural analogs.

Biological Activity

The compound 5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(hydroxymethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one is a complex organic molecule characterized by its unique structural features and potential biological activities. This compound includes a benzenesulfonyl moiety and difluorinated aromatic rings, which suggest significant reactivity and diverse pharmacological properties.

Structural Features

The structural complexity of this compound can be summarized as follows:

Feature Description
Molecular Weight 556.5 g/mol
Functional Groups Benzenesulfonyl, difluorinated aromatic rings, hydroxymethyl group
Core Structure Tetrazatricyclo framework

The presence of multiple functional groups such as sulfonyls and hydroxymethyls indicates potential interactions with various biological targets.

Case Study: Related Compounds

Research on structurally similar compounds has demonstrated the following:

  • Compound A : Exhibited IC50 values in the low micromolar range against various cancer cell lines.
  • Compound B : Showed selective cytotoxicity towards breast cancer cells with minimal effects on normal cells.

Antimicrobial Activity

Compounds with sulfonyl groups have been recognized for their antimicrobial properties. The incorporation of a benzenesulfonyl moiety in this compound suggests potential effectiveness against bacterial strains, including drug-resistant variants.

Comparative Analysis

A comparison of antimicrobial activities among structurally related compounds reveals:

Compound Activity MIC (µg/mL)
Compound CAnti-MRSA0.78
Compound DBroad-spectrum1.56

These findings indicate that the target compound may exhibit similar or enhanced antimicrobial properties.

Understanding the mechanism of action is crucial for evaluating the biological activity of this compound. Compounds with similar structures often interact with biological targets through:

  • Enzyme Inhibition : Many sulfonyl-containing compounds act as reversible inhibitors of key enzymes involved in cancer and microbial metabolism.
  • Receptor Modulation : The difluoro substitution may enhance binding affinity to specific receptors or enzymes, thereby modulating their activity.

Interaction Studies

Preliminary interaction studies suggest that this compound could potentially bind to fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The optimization of similar compounds has resulted in enhanced selectivity and potency against FGFRs.

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